molecular formula C8H4F15NO2 B1224690 Ammonium perfluorooctanoate CAS No. 3825-26-1

Ammonium perfluorooctanoate

Cat. No.: B1224690
CAS No.: 3825-26-1
M. Wt: 431.10 g/mol
InChI Key: YOALFLHFSFEMLP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ammonium perfluorooctanoate (APFO) primarily targets the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism in the liver . It is also known to interact with various proteins involved in lipid homeostasis, such as β- and ω-oxidation enzymes, and diacylglycerol acyltransferases .

Mode of Action

APFO interacts with its targets, particularly PPARα, leading to changes in lipid metabolism. It has been observed that APFO can activate both mouse and human PPARα, albeit in different manners . The activation of PPARα leads to changes in the expression of genes involved in lipid metabolism, which can result in altered lipid profiles .

Biochemical Pathways

APFO affects several biochemical pathways, primarily those involved in lipid metabolism. It has been observed to decrease the production of very low-density lipoprotein (VLDL) and increase VLDL clearance by the liver through increased lipoprotein lipase activity . Additionally, it can lead to decreased cholesteryl ester transfer activity and changes in gene expression of proteins involved in high-density lipoprotein (HDL) metabolism .

Pharmacokinetics

Due to its chemical stability and resistance to degradation, apfo is known to persist in the environment and bioaccumulate in organisms . This persistence and bioaccumulation can impact the bioavailability of APFO, potentially leading to long-term exposure and effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of APFO. For instance, the presence of other organic compounds, such as urea, can affect the self-assembly of APFO, influencing its interaction with its targets . Additionally, the presence of bacteria capable of degrading APFO can influence its persistence in the environment .

Biochemical Analysis

Biochemical Properties

Ammonium perfluorooctanoate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the peroxisome proliferator-activated receptor alpha (PPARα), which is involved in lipid metabolism. This compound activates PPARα, leading to increased fatty acid oxidation and alterations in lipid profiles . Additionally, it affects the activity of lipoprotein lipase, which is responsible for the hydrolysis of triglycerides in lipoproteins . These interactions highlight the compound’s significant impact on lipid metabolism and energy homeostasis.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to hepatomegaly and cellular hypertrophy in liver cells . It also affects the expression of genes involved in lipid metabolism, such as those encoding for enzymes in the β-oxidation pathway . Furthermore, this compound has been associated with disruptions in mitochondrial function and oxidative stress, impacting overall cellular health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to and activates PPARα, leading to changes in gene expression related to lipid metabolism . This activation results in increased β-oxidation of fatty acids and alterations in lipid profiles. Additionally, this compound can inhibit or activate various enzymes involved in lipid and xenobiotic metabolism . These interactions contribute to its overall impact on cellular function and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to persistent alterations in lipid metabolism and liver function . Additionally, its stability in biological systems means that it can accumulate over time, leading to sustained biochemical and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may not significantly alter plasma lipid levels . At higher doses, it can lead to decreased plasma triglycerides, total cholesterol, and non-high-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol . These changes are mediated by alterations in very low-density lipoprotein production and clearance, as well as changes in gene expression related to lipid metabolism . High doses of this compound can also result in toxic effects, such as liver damage and hepatomegaly .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It activates PPARα, leading to increased β-oxidation of fatty acids and changes in lipid profiles . Additionally, it affects the expression of genes involved in lipid and xenobiotic metabolism, further influencing metabolic flux and metabolite levels . These interactions highlight the compound’s significant impact on overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, such as organic anion-transporting polypeptide 1A2 and organic anion transporter 4, which mediate its uptake and distribution . These interactions influence its localization and accumulation within specific tissues, such as the liver and kidneys . The compound’s persistence and bioaccumulation potential further contribute to its long-term effects on cellular function and health .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the liver, where it affects mitochondrial function and induces peroxisomal proliferation . Additionally, it can interact with various cellular compartments and organelles, leading to changes in cellular metabolism and function . These localization patterns highlight the compound’s targeted effects on specific cellular processes and structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium perfluorooctanoate is synthesized through the neutralization of perfluorooctanoic acid with ammonia. The reaction typically involves dissolving perfluorooctanoic acid in water and then adding aqueous ammonia to the solution. The reaction proceeds as follows:

C7F15COOH+NH3C7F15COONH4\text{C}_7\text{F}_{15}\text{COOH} + \text{NH}_3 \rightarrow \text{C}_7\text{F}_{15}\text{COONH}_4 C7​F15​COOH+NH3​→C7​F15​COONH4​

The reaction is carried out under controlled conditions to ensure complete neutralization and to obtain a high-purity product .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale using similar neutralization reactions. The process involves the use of large reactors where perfluorooctanoic acid and ammonia are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to purification steps to remove any impurities and to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ammonium perfluorooctanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ammonium perfluorooctanoate is often compared with other perfluorinated compounds, such as:

    Perfluorooctane sulfonate (PFOS): Similar in structure but contains a sulfonate group instead of a carboxylate group.

    Perfluorononanoic acid (PFNA): Similar in structure but has a nine-carbon chain instead of an eight-carbon chain.

    Perfluorooctanesulfonamide (PFOSA): Contains a sulfonamide group instead of a carboxylate group.

Uniqueness

This compound is unique due to its specific surfactant properties, which make it highly effective in the polymerization of fluoropolymers. Its ability to reduce surface tension and stabilize polymer particles sets it apart from other similar compounds .

Properties

CAS No.

3825-26-1

Molecular Formula

C8H4F15NO2

Molecular Weight

431.10 g/mol

IUPAC Name

azane;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoic acid

InChI

InChI=1S/C8HF15O2.H3N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25);1H3

InChI Key

YOALFLHFSFEMLP-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[NH4+]

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.N

3825-26-1

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

335-67-1 (Parent)

Synonyms

ammonium perfluorooctanoate
APFO
pentadecafluorooctanoic acid
perfluorinated octanoic acid
perfluorooctanoate
perfluorooctanoic acid
perfluorooctanoic acid, anhydride
perfluorooctanoic acid, cesium salt
perfluorooctanoic acid, chromium (3+) salt
perfluorooctanoic acid, cobalt (2+) salt
perfluorooctanoic acid, lithium salt
perfluorooctanoic acid, monoammonium salt
perfluorooctanoic acid, monopotassium salt
perfluorooctanoic acid, monosilver (1+) salt
perfluorooctanoic acid, monosodium salt
perfluorooctanoyl chloride
PFOA cpd
sodium perfluorooctanoate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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